molecular formula C55H68N8O13S2 B607222 dTRIM24

dTRIM24

Número de catálogo: B607222
Peso molecular: 1113.3 g/mol
Clave InChI: QUQTXFIMYFMULC-OGOZKGDESA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

dTRIM24: es un compuesto orgánico sintético que funciona como un degradador de la enzima modificadora de la cromatina TRIM24. Es una molécula híbrida compuesta por un ligando que se une a TRIM24 (derivado de ACS-9571) y un ligando que se une a Von Hippel-Lindau (VHL) (VL-269). Este compuesto es particularmente eficaz para desplazar a TRIM24 de la cromatina en comparación con su ligando parental de unión al dominio bromodominio de TRIM24 IACS-9571 .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de dTRIM24 implica la conjugación de un ligando del dominio bromodominio de TRIM24 y un ligando de la ligasa de ubiquitina E3 VHL. La ruta sintética generalmente incluye los siguientes pasos:

Métodos de producción industrial: La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso implica la optimización de las condiciones de reacción para garantizar un alto rendimiento y pureza. El compuesto se produce normalmente en reactores por lotes, seguido de la purificación mediante técnicas como la cromatografía y la recristalización .

Análisis De Reacciones Químicas

Ternary Complex Formation

dTRIM24 facilitates ubiquitination by bridging TRIM24 and VHL:

  • TRIM24 Binding : The benzimidazolone warhead binds TRIM24’s bromodomain (K<sub>d</sub> = 337.3 nM via AlphaScreen) .
  • VHL Recruitment : The VL-269 moiety engages the VHL-Cul2-RBX1 E3 ligase complex .
  • Ubiquitination : TRIM24 is polyubiquitinated at lysine residues, marking it for proteasomal degradation .

Degradation Pathway

  • Proteasome Dependency : Degradation is blocked by carfilzomib (proteasome inhibitor) .
  • Cullin E3 Requirement : MLN4924 (neddylation inhibitor) abolishes degradation, confirming cullin-RING ligase involvement .

Selectivity and Off-Target Effects

  • Bromodomain Selectivity : this compound shows >50-fold selectivity over other bromodomains (e.g., BRPF1) .
  • Cellular Specificity : Quantitative proteomics revealed no off-target degradation in MOLM-13 cells .

Reaction Kinetics and Pharmacodynamics

ParameterValueSource
TRIM24 AlphaScreen IC<sub>50</sub>337.3 nM
Maximum Degradation (MOLM-13)2.5 µM (dose-dependent)
Time to Maximum Effect4–72 hours (sustained)
Proteasome Inhibition IC<sub>50</sub>10 nM (carfilzomib rescue)

Functional Consequences of Degradation

  • Transcriptional Deregulation : RNA-seq in MOLM-13 cells showed upregulation of tumor suppressors (BCOR, ID3) and downregulation of oncogenes (MYC, GATA2) .
  • Chromatin Displacement : ChIP-seq revealed >70% reduction in TRIM24 occupancy at target loci compared to bromodomain inhibition alone .
  • Antiproliferative Effects : IC<sub>50</sub> = 1.2 µM in TRIM24-dependent leukemia cells .

Comparative Analysis with TRIM24 Inhibitors

PropertyThis compound (Degrader)IACS-9571 (Inhibitor)
TRIM24 Chromatin Loss>70% reduction<20% reduction
Transcriptional Impact1,542 genes altered89 genes altered
Antiproliferative IC<sub>50</sub>1.2 µM>10 µM (ineffectual)

Limitations and Hook Effect

Aplicaciones Científicas De Investigación

Acute Leukemia

dTRIM24 has been identified as a novel dependency in acute leukemia. Studies have demonstrated that the degradation of TRIM24 using this compound leads to:

  • Enhanced Anti-Proliferative Effects : Compared to bromodomain inhibition alone, this compound significantly reduces cell proliferation and induces apoptosis in leukemia cell lines such as MOLM-13. This effect is attributed to sustained depletion of TRIM24 over time .
  • Altered Gene Expression : RNA sequencing analyses reveal that this compound treatment results in the upregulation of tumor suppressor genes while downregulating oncogenic pathways, indicating its potential as a therapeutic agent .

Glioblastoma

Recent research has highlighted the effectiveness of this compound in targeting glioblastoma stem cells. Key findings include:

  • Inhibition of Cell Propagation : Both this compound and IACS-9571 effectively reduce the proliferation of patient-derived glioblastoma stem cells (GSCs). The treatment also diminishes tumorsphere formation and expression of stemness markers such as SOX2 and Nestin .
  • Mechanistic Insights : The inhibitory effects are partially mediated through the suppression of the TRIM24-SOX2 axis, underscoring the importance of TRIM24 in maintaining GSC characteristics .

HIV Reactivation Studies

Interestingly, this compound has been explored for its role in HIV research. It was found that:

  • Differential Effects on HIV Expression : In Jurkat T cells, treatment with this compound led to degradation of TRIM24 and subsequent reactivation of latent HIV-1 provirus, suggesting its potential utility beyond oncology .

Comparative Analysis with Other Compounds

To understand the efficacy of this compound relative to other TRIM24-targeting agents, a comparative analysis was conducted:

CompoundMechanismEfficacy in Cancer TypesNotable Findings
This compoundPROTACAcute leukemia, glioblastomaInduces selective degradation; alters gene expression significantly
IACS-9571Bromodomain inhibitorAcute leukemiaLess effective than this compound; does not induce significant degradation
VL-269E3 ligase recruiterNot specifically studiedWorks in conjunction with this compound for effective degradation

Case Study 1: Acute Leukemia

In a study involving MOLM-13 cells treated with this compound:

  • Results : Significant reduction in cell viability was observed within 4 hours post-treatment, with sustained effects noted over 72 hours.
  • Gene Expression Analysis : RNA-seq revealed upregulation of genes associated with tumor suppression and downregulation of MYC target genes, indicating a shift towards a less aggressive phenotype .

Case Study 2: Glioblastoma Stem Cells

In patient-derived GSC lines:

  • Results : Treatment with this compound led to dose-dependent reductions in cell proliferation and self-renewal capabilities.
  • Mechanistic Insights : Immunofluorescence confirmed decreased levels of SOX2 post-treatment, linking TRIM24 activity with stem cell maintenance .

Actividad Biológica

dTRIM24 is a novel compound designed as a proteolysis-targeting chimera (PROTAC) that selectively degrades the TRIM24 protein. TRIM24, a member of the tripartite motif (TRIM) family, functions as a transcriptional regulator and has been implicated in various cancers, particularly hematological malignancies. This article explores the biological activity of this compound, focusing on its mechanisms, effects on gene expression, and potential therapeutic applications.

This compound is composed of the TRIM24 ligand IACS-9571 conjugated to a VHL (von Hippel-Lindau) ligand. This design allows this compound to recruit the VHL E3 ubiquitin ligase, facilitating the ubiquitination and subsequent degradation of TRIM24 in a dose- and time-dependent manner. The maximum degradation of TRIM24 occurs at concentrations around 5 µM .

The degradation mechanism contrasts with traditional bromodomain inhibitors, which do not effectively reduce TRIM24 levels or exert significant anti-proliferative effects. Studies show that this compound treatment leads to a more pronounced decrease in TRIM24 chromatin association compared to bromodomain inhibition alone .

Impact on Gene Expression

The biological activity of this compound extends beyond mere degradation; it significantly alters gene expression profiles. In studies involving MOLM-13 cells, a human leukemia cell line sensitive to TRIM24 loss, this compound treatment resulted in widespread transcriptional changes. Notably, genes typically repressed by TRIM24 were upregulated following degradation. This includes several putative tumor suppressors such as BCOR, ERV3, MZF1, and ID3 .

The gene expression analysis revealed that this compound treatment predominantly upregulates genes involved in chromatin remodeling and transcriptional regulation. In contrast, bromodomain inhibition with IACS-9571 was less effective in modulating these gene sets . The transcriptional response was characterized by downregulation of MYC target genes and master transcription factors like MYB and GATA2 in sensitive AML lines .

Case Study: Acute Leukemia

In acute leukemia models, this compound has been identified as a novel dependency. The degradation of TRIM24 using this compound resulted in significant anti-proliferative effects, highlighting its potential as a therapeutic agent. The study demonstrated that the sensitivity to this compound correlates with its impact on gene control, suggesting that targeting TRIM24 could be beneficial for patients with specific leukemic profiles .

Comparative Analysis: this compound vs. IACS-9571

FeatureThis compoundIACS-9571
MechanismDegrades TRIM24 via VHL ligaseInhibits TRIM24 bromodomain
Effect on TRIM24Significant reductionMinimal effect
Gene Expression ImpactUpregulates tumor suppressorsLimited transcriptional changes
Anti-Proliferative ActivityStrong in leukemia modelsIneffective

Therapeutic Potential

The findings surrounding this compound suggest its potential utility in cancer therapy, particularly for malignancies dependent on TRIM24 expression. The ability of this compound to induce widespread transcriptional changes and inhibit cell proliferation positions it as a promising candidate for further clinical development.

In addition to its application in leukemia, preliminary studies indicate that targeting TRIM24 may also be effective in other cancer types where it plays a role in tumorigenesis . For instance, research has shown that overexpression of TRIM24 is linked to aggressive breast cancer phenotypes, indicating that degradation strategies like those employed by this compound could provide therapeutic benefits in this context as well .

Propiedades

IUPAC Name

(2S,4R)-1-[(2S)-2-[[2-[2-[2-[2-[[3-[[1,3-dimethyl-2-oxo-6-(3-propoxyphenoxy)benzimidazol-5-yl]sulfamoyl]benzoyl]amino]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C55H68N8O13S2/c1-8-20-75-40-12-10-13-41(28-40)76-47-30-45-44(61(6)54(69)62(45)7)29-43(47)60-78(70,71)42-14-9-11-38(26-42)51(66)56-19-21-72-22-23-73-24-25-74-33-48(65)59-50(55(3,4)5)53(68)63-32-39(64)27-46(63)52(67)57-31-36-15-17-37(18-16-36)49-35(2)58-34-77-49/h9-18,26,28-30,34,39,46,50,60,64H,8,19-25,27,31-33H2,1-7H3,(H,56,66)(H,57,67)(H,59,65)/t39-,46+,50-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUQTXFIMYFMULC-OGOZKGDESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC(=CC=C1)OC2=CC3=C(C=C2NS(=O)(=O)C4=CC=CC(=C4)C(=O)NCCOCCOCCOCC(=O)NC(C(=O)N5CC(CC5C(=O)NCC6=CC=C(C=C6)C7=C(N=CS7)C)O)C(C)(C)C)N(C(=O)N3C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=CC(=CC=C1)OC2=CC3=C(C=C2NS(=O)(=O)C4=CC=CC(=C4)C(=O)NCCOCCOCCOCC(=O)N[C@H](C(=O)N5C[C@@H](C[C@H]5C(=O)NCC6=CC=C(C=C6)C7=C(N=CS7)C)O)C(C)(C)C)N(C(=O)N3C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C55H68N8O13S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1113.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What makes Tripartite Motif Containing 24 (TRIM24) a viable target for glioblastoma treatment?

A1: TRIM24 is frequently overexpressed in glioblastoma, contributing to tumor growth and progression. [, ] Targeting TRIM24 with a degrader molecule, like the ones explored in the research, aims to inhibit its function and potentially impede tumor development. [, ]

Q2: How do the researched compounds interact with TRIM24 to achieve a therapeutic effect?

A2: One study investigates the use of Proteolysis Targeting Chimeras (PROTACs) designed to induce the degradation of TRIM24. [] These PROTACs work by bringing an E3 ubiquitin ligase into close proximity with TRIM24, leading to its ubiquitination and subsequent degradation by the proteasome. This targeted degradation approach aims to reduce TRIM24 levels and potentially inhibit its oncogenic activity in glioblastoma. []

Q3: Have any specific PROTAC molecules demonstrated successful degradation of TRIM24?

A3: While the provided research highlights the potential of targeting TRIM24 for degradation, it does not provide specific details on the efficacy of any particular PROTAC molecule. [, , ] Further research is needed to identify and characterize effective PROTACs that can successfully degrade TRIM24 and demonstrate therapeutic benefits in preclinical models of glioblastoma.

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